molecular formula C6H5NaO4S B075301 sodium 2-hydroxybenzenesulfonate CAS No. 1300-51-2

sodium 2-hydroxybenzenesulfonate

Cat. No.: B075301
CAS No.: 1300-51-2
M. Wt: 196.16 g/mol
InChI Key: BLXAGSNYHSQSRC-UHFFFAOYSA-M
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Description

sodium 2-hydroxybenzenesulfonate is an organosulfur compound with the formula C6H5SO3Na. It is a derivative of benzenesulfonic acid where a hydroxyl group is attached to the benzene ring, and the sulfonic acid group is neutralized by a sodium ion. This compound is known for its solubility in water and its use in various industrial and research applications.

Scientific Research Applications

sodium 2-hydroxybenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a buffer in biological experiments.

    Medicine: Utilized in the formulation of certain pharmaceuticals and as an intermediate in drug synthesis.

    Industry: Used in the production of detergents, dyes, and other industrial chemicals.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can be toxic if ingested, and should be handled with caution. Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

Preparation Methods

Synthetic Routes and Reaction Conditions

sodium 2-hydroxybenzenesulfonate can be synthesized through the sulfonation of phenol using concentrated sulfuric acid. The reaction involves the electrophilic aromatic substitution of phenol with sulfuric acid, followed by neutralization with sodium hydroxide to form the monosodium salt.

Industrial Production Methods

In industrial settings, the production of benzenesulfonic acid, hydroxy-, monosodium salt typically involves large-scale sulfonation reactors where phenol is treated with sulfuric acid under controlled temperature and pressure conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the monosodium salt.

Chemical Reactions Analysis

Types of Reactions

sodium 2-hydroxybenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The sulfonic acid group can be reduced to a sulfonate.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfonates and other reduced forms.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: Lacks the hydroxyl group, making it less reactive in certain reactions.

    p-Toluenesulfonic acid: Contains a methyl group instead of a hydroxyl group, affecting its solubility and reactivity.

    Sulfanilic acid: Contains an amino group, making it more suitable for certain biochemical applications.

Uniqueness

sodium 2-hydroxybenzenesulfonate is unique due to the presence of both a hydroxyl group and a sulfonic acid group, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions and makes it useful in diverse applications.

Properties

IUPAC Name

sodium;2-hydroxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4S.Na/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXAGSNYHSQSRC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60891714
Record name Sodium o-phenolsulfonate
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Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Dihydrate: White odorless solid; [Merck Index] White odorless crystals; [Eastman Chemical MSDS]
Record name Benzenesulfonic acid, hydroxy-, sodium salt (1:1)
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Record name Sodium phenolsulfonate
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CAS No.

1300-51-2, 51368-26-4
Record name Monosodium phenolsulfonate
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Record name Sodium O-phenolsulfonate
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Record name Benzenesulfonic acid, hydroxy-, sodium salt (1:1)
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Record name Sodium o-phenolsulfonate
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Record name Sodium hydroxybenzenesulphonate
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Record name SODIUM O-PHENOLSULFONATE
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Q & A

Q1: What analytical methods are commonly used to determine the concentration of Sodium Phenolsulfonate?

A1: Bromimetry is a reliable method for quantifying Sodium Phenolsulfonate. This technique utilizes a redox reaction between bromine and the compound, with starch serving as an indicator to determine the endpoint. Research has demonstrated that this method offers high precision and accuracy for determining Sodium Phenolsulfonate content. []

Q2: Can Sodium Phenolsulfonate participate in unique reactions with bromine?

A3: Yes, Sodium Phenolsulfonate exhibits interesting reactivity with bromine depending on the reaction medium. In aqueous solutions, it can undergo both bromodesulfonation (an electrophilic substitution) and oxidation to form corresponding p-benzoquinones. Interestingly, only bromodesulfonation is observed when the reaction takes place in methanol. This difference highlights the significant role of solvent effects on the reaction pathway. The formation of p-benzoquinones is proposed to occur through a solvolytic displacement on the intermediate formed by bromine addition to the phenolsulfonate. []

Q3: What are some applications of Sodium Phenolsulfonate in materials science?

A4: Sodium Phenolsulfonate is used as a component in the production of polybutylene terephthalate (PBT) materials. Specifically, it can be incorporated into composite nucleating agents alongside other compounds like calcium carbonate, silicon dioxide, and sodium benzoate. These agents improve the surface properties of PBT, making it suitable for applications such as vehicle lamp decorative rings. The inclusion of sodium phenolsulfonate in the composite nucleating agent contributes to a more efficient manufacturing process by potentially eliminating the need for a primer coating step. []

Q4: Can Sodium Phenolsulfonate be incorporated into polymeric structures?

A5: Yes, Sodium Phenolsulfonate can be incorporated into copolymers. For instance, it has been explored in the synthesis of Dimethylol Urea/Phenol/Sodium Phenolsulfonate copolymers. While limited information is available on the specific properties and applications of this specific copolymer, it highlights the versatility of Sodium Phenolsulfonate as a building block in polymer chemistry. []

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